molecular formula C13H17BrN6OS B1344432 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-36-4

2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1344432
CAS No.: 1071351-36-4
M. Wt: 385.29 g/mol
InChI Key: JAGMKDCATCWNTR-UHFFFAOYSA-N
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Description

2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with acetohydrazide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the bromophenyl group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the triazole ring and bromophenyl group.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
  • 2-[(5-{[(4-fluorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Uniqueness

  • Bromophenyl Group : The presence of the bromophenyl group in 2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide provides unique reactivity and potential biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6OS/c1-2-20-11(7-16-10-5-3-9(14)4-6-10)18-19-13(20)22-8-12(21)17-15/h3-6,16H,2,7-8,15H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMKDCATCWNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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